molecular formula C12H18N2O3 B1520041 tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate CAS No. 1045858-10-3

tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate

Cat. No. B1520041
M. Wt: 238.28 g/mol
InChI Key: MLXHDVCEKKKMHN-UHFFFAOYSA-N
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Description

“tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate” is a chemical compound with the empirical formula C12H18N2O3 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements . This compound is a solid in its pure form .


Molecular Structure Analysis

The molecular weight of “tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate” is 238.28 . The SMILES string, which is a form of notation for describing the structure of chemical species using short ASCII strings, for this compound is COc1cncc(NC(=O)OC©©C)c1C .


Physical And Chemical Properties Analysis

“tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate” is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

1. Organic Synthesis and Diels-Alder Reactions

One notable application of tert-butyl 5-methoxy-4-methylpyridin-3-ylcarbamate is in the field of organic synthesis, particularly in Diels-Alder reactions. These reactions are a cornerstone in organic chemistry for creating complex molecular structures from simpler compounds. The versatility of tert-butyl derivatives, like the one , makes them valuable in constructing diverse chemical architectures (Padwa, Brodney, & Lynch, 2003).

2. Degradation and Environmental Studies

Another important research application is in understanding degradation pathways in environmental studies. For example, studies on similar tert-butyl compounds focus on their degradation processes, which is crucial for assessing environmental impacts and treatment methods for contaminants like methyl tert-butyl ether (MTBE) (Stefan, Mack, & Bolton, 2000).

3. Spin Interactions and Coordination Chemistry

Research into spin interactions in octahedral zinc complexes involving tert-butyl derivatives highlights their role in coordination chemistry. These compounds can influence magnetic coupling and electronic properties in complex metal structures, making them relevant in material science and magnetic studies (Orio, Philouze, Jarjayes, Neese, & Thomas, 2010).

4. Pharmaceutical Research and Drug Development

Tert-butyl derivatives are also utilized in the development of new pharmaceuticals. Their structural versatility aids in creating novel compounds with potential therapeutic applications, as seen in the synthesis of potent inhibitors for specific proteins or enzymes (Stock et al., 2011).

5. Photophysical Studies and Organic Optoelectronics

The tert-butyl group's influence on photophysical properties is another area of interest. Research into pyrene derivatives, for example, demonstrates how tert-butyl substitutions can affect the electronic characteristics and potential use of these compounds in organic optoelectronic applications like OLEDs (Hu et al., 2013).

properties

IUPAC Name

tert-butyl N-(5-methoxy-4-methylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-8-9(6-13-7-10(8)16-5)14-11(15)17-12(2,3)4/h6-7H,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXHDVCEKKKMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1NC(=O)OC(C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659620
Record name tert-Butyl (5-methoxy-4-methylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate

CAS RN

1045858-10-3
Record name 1,1-Dimethylethyl N-(5-methoxy-4-methyl-3-pyridinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1045858-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (5-methoxy-4-methylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TV Magee, SL Ripp, B Li, RA Buzon… - Journal of medicinal …, 2009 - ACS Publications
… combined organic layers were washed with saturated brine, dried over Na 2 SO 4 , filtered, and concentrated to dryness to afford tert-butyl 5-methoxy-4-methylpyridin-3-ylcarbamate as …
Number of citations: 57 pubs.acs.org

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